molecular formula C21H30N2O2 B1622686 2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile CAS No. 320580-51-6

2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile

Cat. No.: B1622686
CAS No.: 320580-51-6
M. Wt: 342.5 g/mol
InChI Key: QRSBGAFJARYUJE-UHFFFAOYSA-N
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Description

2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile is an organic compound with a complex structure that includes a cyanomethyl group, a dimethyloctoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkyl halide, followed by the introduction of the cyanomethyl group through a nucleophilic substitution reaction. The final step often involves the methoxylation of the phenyl ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals or as a probe in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophilic or electrophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-hydroxyphenyl]acetonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-ethoxyphenyl]acetonitrile: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts.

Properties

IUPAC Name

2-[4-(cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-16(2)6-5-7-17(3)10-13-25-21-15-18(8-11-22)20(24-4)14-19(21)9-12-23/h14-17H,5-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSBGAFJARYUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC1=CC(=C(C=C1CC#N)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391226
Record name AC1MNBKV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320580-51-6
Record name AC1MNBKV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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